molecular formula C7H8N4OS B1295070 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine CAS No. 37497-00-0

4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine

Cat. No.: B1295070
CAS No.: 37497-00-0
M. Wt: 196.23 g/mol
InChI Key: BSYNHAHDUKAHAL-UHFFFAOYSA-N
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Description

4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine is a heterocyclic compound with the molecular formula C7H8N4OS. It is characterized by a pyrimido[4,5-b][1,4]thiazin core structure, which is a fused ring system containing nitrogen, sulfur, and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable thiol and methoxy group donor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a polar solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired heterocyclic compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Scientific Research Applications

4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5/h3H,2H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYNHAHDUKAHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=N1)SCC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190945
Record name 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37497-00-0
Record name 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037497000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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